molecular formula C18H16N2O B2452870 2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 876883-12-4

2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2452870
CAS No.: 876883-12-4
M. Wt: 276.339
InChI Key: ITKJTHYRBSMQJO-UHFFFAOYSA-N
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Description

2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-3-12-20-16-10-6-5-9-15(16)19-18(20)13-21-17-11-7-4-8-14(17)2/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKJTHYRBSMQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The subsequent substitution reactions introduce the 2-methylphenoxy and 2-propynyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-methyl-: A simpler benzimidazole derivative with a methyl group at the 2-position.

    1H-Benzimidazole, 2-(methylthio)-: A benzimidazole derivative with a methylthio group at the 2-position.

    1H-Benzimidazole-2-methanol, a-methyl-: A benzimidazole derivative with a methanol group at the 2-position and a methyl group.

Uniqueness

2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenoxy and 2-propynyl groups differentiates it from other benzimidazole derivatives, potentially leading to unique interactions and applications.

Biological Activity

The compound 2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (commonly referred to as D011-5761) is a novel benzodiazole derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, mechanism of action, and relevant case studies.

The structural formula of D011-5761 is represented as follows:

PropertyValue
Molecular Weight276.34 g/mol
Molecular FormulaC18H16N2O
SMILESCc1ccccc1OCc1nc2ccccc2n1CC#C
LogP4.3469
Polar Surface Area18.7074 Ų

The compound exhibits a logP value indicating moderate lipophilicity, which is crucial for its bioavailability and interaction with biological membranes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of D011-5761. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including HCC827 and NCI-H358. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that D011-5761 could be a promising candidate for further development in cancer therapy due to its ability to inhibit cell proliferation effectively .

The mechanism of action of D011-5761 involves interaction with specific molecular targets within the cell. It is believed to modulate the activity of certain enzymes and receptors, thereby affecting cellular processes such as apoptosis and cell cycle regulation. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers synthesized various benzimidazole derivatives, including D011-5761, and evaluated their anticancer efficacy. The results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity against multiple cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on benzodiazole derivatives to elucidate the relationship between structure and biological activity. Modifications in the phenyl ring and side chains were found to significantly influence the cytotoxic properties of these compounds. Specifically, the presence of electron-donating groups enhanced activity against cancer cells .

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